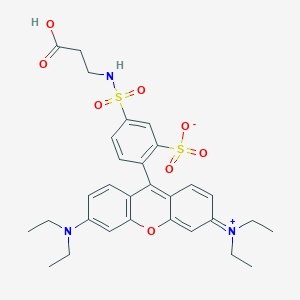
2-(3,6-Bis(diethylamino)xanthylium-9-yl)-5-(N-(2-carboxyethyl)sulfamoyl)benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,6-Bis(diethylamino)xanthylium-9-yl)-5-(N-(2-carboxyethyl)sulfamoyl)benzenesulfonate is a complex organic compound that belongs to the class of xanthene dyes. These compounds are known for their vibrant colors and are widely used in various applications, including biological staining, fluorescence microscopy, and as pH indicators.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,6-Bis(diethylamino)xanthylium-9-yl)-5-(N-(2-carboxyethyl)sulfamoyl)benzenesulfonate typically involves multiple steps:
Formation of the Xanthene Core: The xanthene core can be synthesized through the condensation of phthalic anhydride with resorcinol under acidic conditions.
Introduction of Diethylamino Groups: The diethylamino groups are introduced via alkylation reactions using diethylamine and suitable alkylating agents.
Sulfonation and Carboxylation: The sulfonate and carboxylate groups are introduced through sulfonation and carboxylation reactions, respectively, using reagents like sulfuric acid and chloroacetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino groups, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the xanthylium core, potentially leading to the formation of reduced xanthene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce new functional groups, leading to derivatives with altered properties.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a fluorescent dye for various analytical techniques, including chromatography and spectroscopy.
Biology
In biological research, it serves as a staining agent for visualizing cellular structures and processes under a microscope.
Medicine
In medicine, it is used in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry
Industrially, it is employed in the manufacturing of dyes and pigments for textiles, inks, and other materials.
Mecanismo De Acción
The compound exerts its effects primarily through its fluorescent properties. Upon excitation by light, it emits fluorescence, which can be detected and measured. The molecular targets and pathways involved include interactions with cellular components such as proteins and nucleic acids, allowing for visualization and analysis.
Comparación Con Compuestos Similares
Similar Compounds
Rhodamine B: Another xanthene dye with similar fluorescent properties.
Fluorescein: A widely used dye in biological staining and diagnostic assays.
Eosin Y: A dye used in histology for staining tissues.
Uniqueness
2-(3,6-Bis(diethylamino)xanthylium-9-yl)-5-(N-(2-carboxyethyl)sulfamoyl)benzenesulfonate is unique due to its specific functional groups, which confer distinct chemical and physical properties. These properties make it particularly suitable for certain applications, such as specific staining techniques and fluorescence-based assays.
Propiedades
IUPAC Name |
5-(2-carboxyethylsulfamoyl)-2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N3O8S2/c1-5-32(6-2)20-9-12-23-26(17-20)41-27-18-21(33(7-3)8-4)10-13-24(27)30(23)25-14-11-22(19-28(25)43(38,39)40)42(36,37)31-16-15-29(34)35/h9-14,17-19,31H,5-8,15-16H2,1-4H3,(H-,34,35,38,39,40) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZVRKFORQUPBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCCC(=O)O)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N3O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














